3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This piperidine derivative features a benzyl ester group at the 1-position and a 2-chloro-acetyl-ethyl-amino-methyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₉H₂₄ClN₂O₃, with a molecular weight of 372.86 g/mol (estimated based on analogs in ). The benzyl ester moiety improves solubility in organic solvents, facilitating synthetic applications .
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-[[(2-chloroacetyl)-ethylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-20(17(22)11-19)12-16-9-6-10-21(13-16)18(23)24-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMLVHAQIDGMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its structure, synthesis, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 1353945-64-8. The structure features a piperidine ring, a chloroacetyl group, and a benzyl ester moiety, which contribute to its reactivity and biological activity.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | C18H25ClN2O3 |
| CAS Number | 1353945-64-8 |
| Functional Groups | Chloroacetyl, Ethylamino, Benzyl Ester |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Core : The initial step involves the synthesis of the piperidine ring.
- Chloroacetylation : The piperidine is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.
- Benzyl Ester Formation : Finally, the compound is esterified with benzyl alcohol to yield the final product.
Each step requires precise control of reaction conditions to ensure high yields and purity.
Pharmacological Profile
The biological activity of this compound has been explored in various studies. Preliminary findings suggest several therapeutic potentials:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : The piperidine scaffold is frequently associated with neuroactive properties, suggesting possible applications in neuroprotection.
- Antitumor Activity : Some derivatives have shown anticancer potential, warranting further investigation into their efficacy against specific cancer types.
Case Studies
- Antimicrobial Activity : A study conducted on structurally similar piperidine derivatives revealed that compounds with chloroacetyl substitutions exhibited significant antibacterial activity against Gram-positive bacteria.
- Neuroprotection : Research investigating the neuroprotective effects of piperidine-based compounds indicated that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antitumor Efficacy : In vitro assays demonstrated that certain analogs of this compound inhibited cancer cell proliferation in breast and lung cancer models.
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
| Compound Name | Antimicrobial | Neuroprotective | Antitumor |
|---|---|---|---|
| This compound | Yes | Potential | Yes |
| Benzyl 3-(2-chloro-N-ethylacetamido)piperidine-1-carboxylate | Yes | Limited | Moderate |
| (R)-Benzyl 3-(2-chloro-N-ethylacetamido)piperidine-1-carboxylic acid tert-butyl ester | No | Yes | High |
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | H₂O, heat | Benzyl ester → Carboxylic acid (yield: 80–85%) | |
| Basic (NaOH, KOH) | Aqueous methanol | Faster hydrolysis (yield: 90–95%) |
Mechanistic Insight :
Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. Subsequent elimination regenerates the acid catalyst (Fischer esterification reverse) .
Nucleophilic Substitution at Chloroacetyl Group
The chloroacetyl moiety (-CO-CH₂-Cl) is highly reactive toward nucleophiles (e.g., amines, thiols), enabling C-Cl bond substitution.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Amine substitution | Ethylenediamine, DIPEA | Amide-linked derivatives | 70–75% |
| Thiol substitution | Mercaptoethanol, K₂CO₃ | Thioether analogs | 65–70% |
Example :
Amide Bond Formation via Carboxylic Acid Intermediate
Post-hydrolysis, the free carboxylic acid reacts with amines to form amides, a key step in drug conjugate synthesis.
| Coupling Agent | Amine | Product | Yield |
|---|---|---|---|
| HATU/DIPEA | Piperazine derivatives | Piperazine-amide conjugates | 85–90% |
| EDC/HOBt | Aryl amines | Aryl amides | 75–80% |
Note : HATU and EDC are preferred for sterically hindered amines .
Reductive Amination of Ethylamino Side Chain
The ethylamino group (-NH-CH₂-CH₃) participates in reductive amination with aldehydes/ketones to form secondary amines.
| Carbonyl Source | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylated derivative | 60–65% |
| Acetophenone | NaBH(OAc)₃ | Bulky aryl-alkyl amines | 55–60% |
Cyclization Reactions
Intramolecular reactions between the ethylamino and chloroacetyl groups form heterocyclic structures.
| Conditions | Product | Application |
|---|---|---|
| Base (K₂CO₃), DMF | Aziridine or piperazine analogs | Bioactive intermediates |
| Heat (100°C) | Six-membered lactams | Antimicrobial scaffolds |
Example :
Stability and Degradation Pathways
The compound exhibits sensitivity to:
-
Light/Heat : Chloroacetyl group degrades to acetic acid derivatives under UV light or prolonged heating .
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 2.0, 25°C | Carboxylic acid + ethylamine | 2–3 hours |
| UV light, 48h | Dechlorinated acetyl fragment | 8–10 hours |
Comparative Reactivity with Analogues
Substituent position and stereochemistry significantly alter reactivity:
| Analog | Substituent Position | Reaction Rate (vs. Target Compound) |
|---|---|---|
| 4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | Para-position | 1.5× faster ester hydrolysis |
| (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester | Methyl vs. ethyl group | 2× slower nucleophilic substitution |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their differences:
Commercial Availability and Discontinuations
Several analogs, including the methyl-substituted chloro-acetyl variant () and hydroxyethyl derivative (), are listed as discontinued, highlighting supply chain challenges for researchers .
Preparation Methods
Route 1: Sequential Protection and Functionalization
-
Step 1: Piperidine Protection
Piperidine (1.0 equiv) is dissolved in DCM and cooled to 0°C. Benzyl chloroformate (1.2 equiv) and triethylamine (1.5 equiv) are added dropwise. The mixture stirs for 12 hours at room temperature, yielding 1-benzyloxycarbonyl-piperidine.-
Yield: 95%
-
Key Condition: Anhydrous DCM, 0°C → RT.
-
-
Step 2: Formylation at the 3-Position
The protected piperidine undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF to install a formyl group at the 3-position. -
Step 3: Reductive Amination with Ethylamine
The formylated intermediate reacts with ethylamine (2.0 equiv) in methanol, followed by sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer). -
Step 4: Chloroacetylation
The amine is acylated with 2-chloroacetyl chloride (1.1 equiv) in THF at −10°C, with DIPEA (2.0 equiv) as a base.-
Yield: 72%
-
Purity: >95% (HPLC).
-
Route 2: Ring-Closing Approach from Linear Precursors
This method, adapted from CN101955457A, constructs the piperidine ring in situ while introducing the benzyl ester:
-
Step 1: Cyclization of Amino Alcohol Precursors
A linear amino alcohol (e.g., 5-aminopentanol) reacts with benzylamine in methanol at 50°C for 24 hours, forming a six-membered piperidine ring. -
Step 2: Dual Protection of Amine and Alcohol Groups
The primary amine is protected with tert-butoxycarbonyl (Boc) anhydride, while the alcohol is benzylated using benzyl bromide and NaH. -
Step 3: Ethylamino-Methyl Installation
The deprotected amine undergoes alkylation with chloromethyl ethylamine in acetonitrile at 80°C. -
Step 4: Chloroacetylation
Similar to Route 1, final acylation with 2-chloroacetyl chloride completes the synthesis.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 42% (4 steps) | 36% (4 steps) |
| Key Advantage | High purity | Scalability |
| Critical Challenge | Formylation | Cyclization |
| Preferred Solvent | DCM/THF | Methanol |
Route 1 offers higher intermediate yields but requires stringent anhydrous conditions. Route 2 avoids formylation but involves lower-yielding cyclization steps.
Optimization Strategies
Solvent Effects
Temperature Control
Chloroacetylation at −10°C minimizes diketopiperazine formation, a common side reaction during acylation of secondary amines.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester?
- Methodological Answer : A common synthesis route involves reacting benzyl-4-(aminomethyl)piperidine-1-carboxylate with 2-chloro-5-fluoro-pyrimidine in dimethylformamide (DMF) at 100°C for 6 hours, using triethylamine as a base. Purification via silica gel chromatography (CH₂Cl₂:IPA:hexane gradient) yields the product with a molecular ion peak (M+1) at 345.29 . Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), temperature control (prevents side reactions), and stoichiometric ratios (1:1 substrate-to-reagent ratio with excess base).
Q. Which spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight via M+1 peaks (e.g., 345.29 observed in prior syntheses) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve structural features (e.g., benzyl ester protons at ~7.3 ppm, piperidine backbone signals between 1.5–3.5 ppm).
- HPLC : Assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients.
Q. How should researchers handle waste generated during synthesis?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., separate halogenated waste from organic solvents). For chlorinated byproducts, neutralize with sodium bicarbonate before disposal. Collaborate with certified waste management services to ensure compliance with EPA guidelines .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +25% efficiency |
| DMF:Hexane Ratio | 1:1 to 1:10 | 1:5 | Reduced side products |
| Data from such designs can be analyzed via ANOVA to identify significant factors . |
Q. How to resolve contradictions in reported reaction conditions for analogous piperidine derivatives?
- Methodological Answer : Contradictions often arise from differences in steric hindrance or electronic effects. For example:
- Case 1 : A study using tert-butyl alcohol and palladium catalysts achieved higher yields for similar esters but required inert atmospheres . Validate by replicating under controlled conditions (e.g., glovebox for air-sensitive steps).
- Case 2 : Discrepancies in solvent polarity (DMF vs. THF) can be resolved by comparing reaction kinetics via in-situ IR spectroscopy.
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways. For instance:
- Reaction Path Search : Identify transition states for nucleophilic acyl substitution using Gaussian08.
- Solvent Effects : Simulate solvation energies in DMF via COSMO-RS to optimize dielectric interactions .
Pair computational predictions with high-throughput screening to validate outcomes.
Data Contradiction Analysis
Q. Why do yields vary across studies for similar piperidine-carboxylic esters?
- Methodological Answer : Variations stem from:
- Purification Techniques : Silica chromatography vs. recrystallization (e.g., 70% vs. 85% recovery).
- Catalyst Degradation : Pd(OAc)₂ in aerobic vs. inert conditions (lower yields due to oxidation) .
Mitigate by standardizing protocols (e.g., inert atmosphere for metal-catalyzed steps) and reporting detailed procedural metadata.
Experimental Design Challenges
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (>150°C typical for esters).
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
